N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide
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Overview
Description
N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide is a synthetic organic compound that features a benzyl group substituted with a chlorine atom, a hydroxypropyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide typically involves the reaction of 2-chlorobenzylamine with 2-hydroxypropylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
Step 1: React 2-chlorobenzylamine with oxalyl chloride to form the intermediate 2-chlorobenzyl oxalyl chloride.
Step 2: Add 2-hydroxypropylamine to the reaction mixture to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Formation of primary or secondary amines from the oxalamide moiety.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions in cells.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance solubility and bioavailability, while the benzyl group can facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
N1-(2-chlorobenzyl)-N2-(2-hydroxyethyl)oxalamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.
N1-(2-bromobenzyl)-N2-(2-hydroxypropyl)oxalamide: Similar structure but with a bromine atom instead of a chlorine atom on the benzyl group.
Uniqueness
N1-(2-chlorobenzyl)-N2-(2-hydroxypropyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a hydroxypropyl group and a chlorobenzyl group allows for diverse chemical modifications and interactions.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-hydroxypropyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-8(16)6-14-11(17)12(18)15-7-9-4-2-3-5-10(9)13/h2-5,8,16H,6-7H2,1H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHZJCWMOBIHAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC=CC=C1Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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